molecular formula C5H8N2O2 B1379667 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol CAS No. 1592586-37-2

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Cat. No. B1379667
M. Wt: 128.13 g/mol
InChI Key: ZKMLNFVUVVWVCD-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups and exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has gained momentum due to their versatility in drug discovery . They can be synthesized by various methods, including annulation reactions followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their structure and substituents .

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a derivative of the oxadiazole family, a group of compounds that have drawn significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Oxadiazoles are five-membered aromatic heterocycles containing at least one oxygen and two nitrogen atoms within the ring. These compounds, particularly the 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, exhibit a broad spectrum of pharmacological activities due to their ability to interact with various biological targets through hydrogen bond interactions and other weak forces.

Therapeutic Potential and Biological Activities

Oxadiazole derivatives are known for their wide range of biological activities. Research has highlighted the therapeutic potential of these compounds across various areas of medicinal chemistry, including their roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more (Verma et al., 2019). These activities are attributed to the oxadiazole ring's ability to effectively bind with different enzymes and receptors, offering a promising pathway for the development of new therapeutic agents.

Synthesis and Chemical Properties

The synthesis of oxadiazole derivatives, including 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, involves various chemical strategies that enable the introduction of diverse substituents, enhancing the compounds' biological activities. These methods include the dehydration of hydrazines, condensation reactions, and more, offering versatility in the design and optimization of oxadiazole-based medicinal agents (Nayak & Poojary, 2019). The chemical properties of oxadiazoles, such as their stability and reactivity, make them suitable for incorporation into various drug molecules, potentially leading to treatments with improved efficacy and safety profiles.

Research and Development Directions

Recent studies continue to explore the oxadiazole nucleus for new drug development, focusing on understanding the structure-activity relationships and optimizing the pharmacokinetic properties of these compounds. This includes investigating the potential of oxadiazole derivatives in treating psychological disorders, showcasing the versatility of this chemical scaffold in addressing a range of health issues (Saxena et al., 2022). Additionally, oxadiazoles are being studied for their applications in material science and as building blocks in organic synthesis, indicating their broad utility beyond pharmacology.

Safety And Hazards

The safety and hazards of 1,2,4-oxadiazole derivatives can vary depending on their structure and substituents .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives could involve discovering novel molecules with excellent biological activities . These results indicate that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLNFVUVVWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

CAS RN

1592586-37-2
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
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